
3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride is a chemical compound known for its unique structure and properties It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride typically involves the reaction of benzothiazole with a methoxy-substituted acyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Benzothiazole: The parent compound, which shares the benzothiazole core structure.
2-Methoxybenzothiazole: A derivative with a methoxy group attached to the benzothiazole ring.
Benzothiazolium Chloride: A related compound with a similar cationic structure.
Uniqueness: 3-(2-Methoxy-2-oxoethyl)-1,3-benzothiazol-3-ium chloride is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific reactivity and applications.
特性
CAS番号 |
89542-29-0 |
|---|---|
分子式 |
C10H10ClNO2S |
分子量 |
243.71 g/mol |
IUPAC名 |
methyl 2-(1,3-benzothiazol-3-ium-3-yl)acetate;chloride |
InChI |
InChI=1S/C10H10NO2S.ClH/c1-13-10(12)6-11-7-14-9-5-3-2-4-8(9)11;/h2-5,7H,6H2,1H3;1H/q+1;/p-1 |
InChIキー |
POZGKZSDBJKHIN-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C[N+]1=CSC2=CC=CC=C21.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


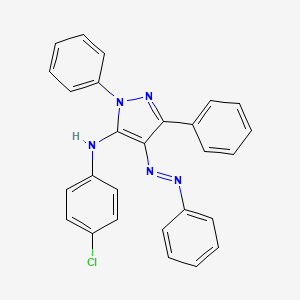
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
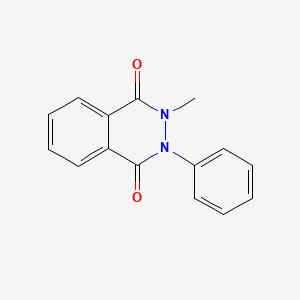
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
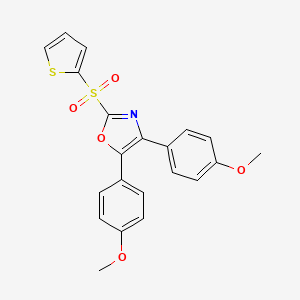
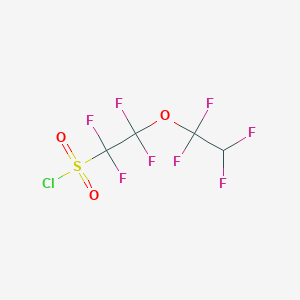
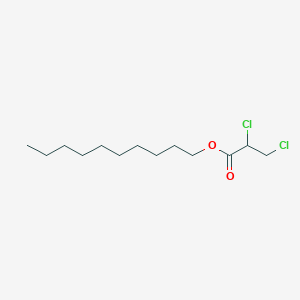
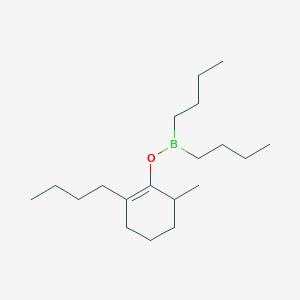
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
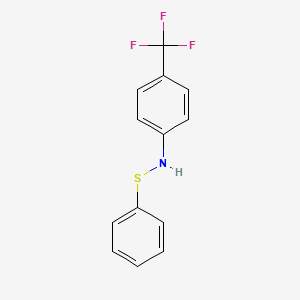
![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
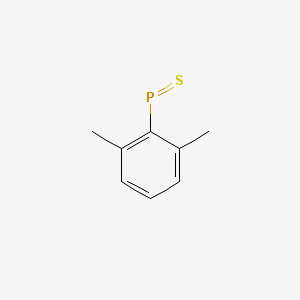
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
